(2R,3S)-3-methylmalic acid
Description
Significance of Stereochemical Configuration in Metabolic Processes
The stereochemistry of molecules is paramount in biological systems, as enzymes, the catalysts of metabolic reactions, are highly specific to the three-dimensional structure of their substrates. The (2R,3S) configuration of 3-methylmalic acid dictates its ability to fit into the active sites of specific enzymes, thereby influencing the rates and outcomes of metabolic pathways. evitachem.com
A key example of this stereochemical importance is seen in the context of L-leucine biosynthesis in some microorganisms. The enzyme threo-DS-3-isopropylmalate dehydrogenase (IPMDH) catalyzes the dehydrogenation and decarboxylation of (2R,3S)-3-isopropylmalate. tandfonline.com Detailed kinetic analyses of this enzyme's interaction with substrates and their analogs, such as (2R,3S)-3-alkylmalic acids, rely on the availability of these specific stereoisomers to understand the molecular mechanism of substrate recognition. tandfonline.com
In the context of metabolic disorders, the stereochemistry of accumulated metabolites can be crucial. For instance, in patients with methylmalonic and propionic aciduria, two specific diastereomers of methylcitric acid, (2S,3S) and (2R,3S), are found in urine. mdpi.com This highlights how the enzymatic pathways involved in these conditions are selective for particular stereoisomers. Similarly, research on the 2-methylcitrate cycle in Pseudomonas aeruginosa involves the specific measurement of (2R,3S)-2-methylcitrate and (2S,3S)-2-methylcitrate, emphasizing the importance of distinguishing between different stereoisomers in metabolic studies. nih.govresearchgate.net
The synthesis of polymers for biomedical applications also underscores the importance of stereochemistry. The creation of optically active and stereoregular poly(β-3-methylmalic acid) involves the polymerization of specific stereoisomers of benzyl (B1604629) 3-methylmalolactonate to produce a material with defined properties. kpi.ua
Overview of Primary Research Domains for (2R,3S)-3-Methylmalic Acid
Research on this compound spans several key domains, primarily focusing on its role as a metabolic intermediate.
Metabolic Engineering and Biosynthesis: A significant area of research involves the use of the citramalate (B1227619) pathway for the biosynthesis of valuable chemicals in engineered microorganisms. In this pathway, (R)-citramalate, synthesized from pyruvate (B1213749) and acetyl-CoA, is a key intermediate in the production of 2-ketobutyrate, a precursor for biofuels like 1-propanol (B7761284) and 1-butanol. asm.org The citramalate pathway is also engineered in Escherichia coli for the efficient production of L-isoleucine, where citramalate is a crucial intermediate. acs.org
Plant Biochemistry: The citramalate pathway, once thought to be exclusive to microorganisms, has been identified in ripening apples (Malus × domestica). pnas.orgpnas.org In this context, citramalate synthase produces (S)-citramalate from pyruvate and acetyl-CoA. pnas.org This pathway contributes to the synthesis of isoleucine and important odor-active esters, highlighting the role of 3-methylmalic acid isomers in fruit aroma development. pnas.org
Human Metabolic Disorders: Elevated levels of 3-methylmalic acid and its derivatives are observed in certain inherited metabolic diseases. In isovaleric acidaemia, (2R,3S)-methylcitric acid is one of the abnormal metabolites detected in urine. nih.govresearchgate.net The accumulation of specific stereoisomers like (2R,3S)-methylcitric acid can inhibit key enzymes in the tricarboxylic acid (TCA) cycle, such as aconitase, potentially contributing to the pathophysiology of the disease. researchgate.net
Enzymology: The compound serves as a substrate in studies of enzyme mechanisms. evitachem.com For example, understanding the substrate specificity of enzymes like IPMDH from thermophilic microorganisms requires the synthesis of specific stereoisomers like (2R,3S)-3-alkylmalic acids. tandfonline.com
Below is an interactive data table summarizing the primary research domains for this compound.
| Research Domain | Organism/System | Key Findings |
| Metabolic Engineering | Escherichia coli | Engineered citramalate pathway for the production of 1-propanol, 1-butanol, and L-isoleucine. asm.orgacs.org |
| Plant Biochemistry | Apple (Malus × domestica) | The citramalate pathway contributes to isoleucine and aroma compound biosynthesis during fruit ripening. pnas.orgpnas.org |
| Human Metabolic Disorders | Patients with Isovaleric Acidaemia | Increased urinary excretion of (2R,3S)-methylcitric acid, which can disrupt the TCA cycle. nih.govresearchgate.net |
| Enzymology | Thermus thermophilus | (2R,3S)-3-alkylmalic acids are used to study the substrate recognition of threo-DS-3-isopropylmalate dehydrogenase (IPMDH). tandfonline.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
152204-30-3 |
|---|---|
Molecular Formula |
C5H8O5 |
Molecular Weight |
148.11 g/mol |
IUPAC Name |
(2R,3S)-2-hydroxy-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10)/t2-,3+/m0/s1 |
InChI Key |
NPYQJIHHTGFBLN-STHAYSLISA-N |
SMILES |
CC(C(C(=O)O)O)C(=O)O |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)O)C(=O)O |
Canonical SMILES |
CC(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Stereochemical Elucidation and Functional Implications
Determination of Absolute and Relative Stereochemistry in Biological Contexts
The identification of specific stereoisomers of 3-methylmalic acid and related metabolites in biological samples has been crucial for understanding metabolic pathways, particularly in the context of certain diseases. In patients with isovaleric acidaemia (IVA), a metabolic disorder, detailed analysis of urine has identified not only 3-methylmalic acid but also distinct stereoisomers of related compounds such as (2R,3S)- and (2R,3R)-methylcitric acid. nih.govresearchgate.net This was achieved by using gas chromatography-mass spectrometry (GC-MS) to compare the metabolites from patients' urine with chemically synthesized standards. nih.gov
Similarly, in other metabolic conditions like methylmalonic aciduria (MMA) and propionic acidemia (PA), studies have shown that of the four potential diastereomers of methylcitric acid, only the (2S,3S) and (2R,3S) forms are present in patient urine. mdpi.com This stereospecificity points to highly regulated enzymatic pathways that produce or process these molecules.
Beyond disease-related metabolomics, the absolute stereochemistry of substrates for specific enzymes has been determined through targeted synthesis and enzymatic assays. For instance, the enantioselective synthesis of (2R,3S)-3-alkylmalic acids was undertaken to elucidate the stereochemical course of the reaction catalyzed by 3-isopropylmalate dehydrogenase (IPMDH). tandfonline.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy were used to confirm the configuration of the synthetic products, which were then used to probe the enzyme's mechanism. tandfonline.com These methods confirmed that the (2R,3S) configuration is essential for recognition by this class of enzymes. tandfonline.com
Impact of (2R,3S) Configuration on Enzyme Specificity and Substrate Recognition
The (2R,3S) stereochemistry of 3-methylmalic acid and its analogs is a critical factor for recognition and processing by specific enzymes. The precise fit of a substrate into an enzyme's active site, often described by the "lock and key" model, is highly dependent on the substrate's three-dimensional shape.
A clear example is the enzyme 3-isopropylmalate dehydrogenase (IPMDH), which is involved in the biosynthesis of the amino acid L-leucine. tandfonline.com This enzyme specifically catalyzes the dehydrogenation and subsequent decarboxylation of the (2R,3S) isomer of its substrate, 3-isopropylmalate. tandfonline.com Studies on a thermostable IPMDH from the bacterium Thermus thermophilus have utilized a series of enantioselectively synthesized (2R,3S)-3-alkylmalic acids to perform detailed kinetic analyses of substrate recognition. tandfonline.com
Further research into the enzyme family of isocitrate and 2-methylisocitrate lyases demonstrates the subtle yet significant impact of stereochemistry on catalytic efficiency. A study comparing various substrates for these enzymes revealed that the (2R)-ethyl-(3S)-methylmalate substrate exhibited a tenfold higher catalytic rate (kcat) compared to other analogs. wur.nl This finding suggests that the enzyme's active site has stringent spatial limitations, particularly for the alkyl group at the C-2 position. wur.nl
Table 1: Kinetic Parameters of Lyase Activity on (2R,3S)-Alkylmalate Analogs This table is based on data presented in research on isocitrate and 2-methylisocitrate lyase, illustrating enzyme specificity towards different substrates. wur.nl
| Substrate | Relative kcat | Relative Km | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| (2R)-ethyl-(3S)-methylmalate | ~10x base | Comparably Larger | - |
| (2R)-propyl-(3S)-methylmalate | - | - | 49 |
Table 2: Impact of Substrate Stereochemistry on Chimeric PKS Turnover This table summarizes findings from a study on chimeric polyketide synthases, comparing the processing of natural and enantiomeric intermediates. nih.gov
| Bimodular PKS Donor Module | Diketide Intermediate Stereochemistry | Relative Turnover Rate |
|---|---|---|
| Wild-Type DEBS M1 | (2S,3R) | ~7x |
| Hybrid M1 (with KR2) | (2R,3S) | 1x (base) |
Comparative Studies of Diastereomers and Enantiomers in Biochemical Reactions
Comparative studies of diastereomers and enantiomers provide powerful insights into the stereoselectivity of biochemical processes. The differential fates of these isomers within a biological system underscore the high fidelity of enzymatic reactions.
The study on chimeric polyketide synthases provides a direct comparison of the biochemical processing of enantiomers. The seven-fold preference of the DEBS M2 module for the natural (2S,3R)-diketide over the (2R,3S)-diketide highlights a significant energetic barrier for the enzyme to bind and process the "wrong" enantiomer. nih.gov This difference in reactivity is a clear illustration of how stereochemistry governs the efficiency of a biochemical pathway.
Furthermore, the metabolic profiling of patients with inherited metabolic disorders offers a natural laboratory for observing the differential processing of diastereomers. In the case of methylmalonic aciduria (MMA) and propionic acidemia (PA), the presence of both (2S,3S)- and (2R,3S)-methylcitric acid, but not other diastereomers, suggests that the enzyme responsible for their formation, citrate (B86180) synthase, can act on propionyl-CoA, but the subsequent enzymatic steps are stereospecific. mdpi.com In contrast, in isovaleric acidaemia (IVA), both (2R,3S)- and (2R,3R)-methylcitric acid are detected, indicating that the accumulated metabolites in this condition may interact with metabolic enzymes in a different manner, leading to the formation of a different set of stereoisomers. nih.govresearchgate.net These findings demonstrate that the metabolic network can distinguish between and differentially produce various stereoisomers, leading to unique biochemical profiles in different disease states.
The synthesis and degradation of polymers based on 3-methylmalic acid also offer a platform for comparative studies. A stereocopolymer created from a mixture of (3R,4R) and (3S,4R) benzyl-3-methylmalolactonate (which correspond to different diastereomers of the acid) was shown to degrade hydrolytically to yield optically active 3-methylmalic acid, demonstrating that the stereochemical integrity of the monomer units can be influential even at the polymer level. kpi.ua
Compound Index
Biosynthetic and Catabolic Pathways of 2r,3s 3 Methylmalic Acid
Enzymatic Pathways for (2R,3S)-3-Methylmalic Acid Formation
The enzymatic production of this compound is not a ubiquitous metabolic process but occurs through specific pathways that utilize precursors from central metabolism.
The synthesis of this compound and its stereoisomers can be initiated from several key metabolic precursors.
One significant pathway, demonstrated through chemoenzymatic synthesis, begins with mesaconic acid . nih.gov The enzyme β-methylaspartase from Clostridium tetanomorphum catalyzes the addition of ammonia (B1221849) to mesaconic acid, producing a mixture of (2S,3R)- and (2S,3S)-3-methylaspartic acids. nih.govkpi.ua These amino acids can then serve as chiral precursors for the chemical synthesis of various stereoisomers of 3-methylmalic acid. kpi.ua
In the context of cellular metabolism, the primary entry point involves the condensation of propionyl-CoA and oxaloacetate . Propionyl-CoA is a key intermediate derived from the catabolism of odd-chain fatty acids and several amino acids, including isoleucine and valine. cocukmetabolizma.comnih.gov This condensation reaction is the first step of the methylcitrate cycle.
In certain metabolic disorders, such as isovaleric acidaemia (IVA), an alternative pathway has been proposed where methylsuccinic acid acts as an initiating substrate for a series of abnormal, methylated tricarboxylic acid (TCA) cycle metabolites, including 3-methylmalic acid. researchgate.netnih.gov
| Precursor | Metabolic Origin | Resulting Pathway |
| Mesaconic Acid | Intermediate in glutamate (B1630785) fermentation | Chemoenzymatic synthesis via 3-methylaspartate nih.govkpi.ua |
| Propionyl-CoA | Catabolism of branched-chain amino acids (isoleucine, valine), odd-chain fatty acids | Methylcitrate Cycle cocukmetabolizma.comnih.gov |
| Oxaloacetate | Tricarboxylic Acid (TCA) Cycle | Methylcitrate Cycle cam.ac.uk |
| Methylsuccinic Acid | Abnormal metabolite in Isovaleric Acidaemia (IVA) | Proposed "Methylated TCA Cycle" researchgate.netnih.govresearchgate.net |
The formation of this compound is tied to the activity of enzymes within the methylcitrate cycle and related pathways.
The methylcitrate cycle begins with the enzyme 2-methylcitrate synthase , which catalyzes the condensation of propionyl-CoA and oxaloacetate to form (2S,3S)-2-methylcitrate. sigmaaldrich.com This intermediate is then acted upon by an aconitase -like enzyme, which isomerizes it to 2-methylisocitrate. researchgate.netcam.ac.uk In some organisms, both (2R,3S)-2-methylcitrate and (2S,3S)-2-methylcitrate have been identified as intermediates. cam.ac.uk
In studies of isovaleric acidaemia, it was found that only the (2R,3S)-stereoisomer of methylcitric acid can serve as a substrate for aconitase, leading to the formation of 2-methyl-cis-aconitic acid. researchgate.net The subsequent hydration of this intermediate, analogous to the fumarase reaction in the TCA cycle, would yield a stereoisomer of 3-methylmalic acid. Furthermore, research has demonstrated that 3-methylmalic acid can be a substrate for the TCA cycle enzyme malate (B86768) dehydrogenase , suggesting its potential conversion to 3-methyloxaloacetic acid. researchgate.netnih.gov
| Enzyme | Reaction | Pathway |
| β-Methylaspartase | Mesaconic acid + NH₃ → (2S,3S)- & (2S,3R)-3-Methylaspartic acid | Precursor synthesis nih.govkpi.ua |
| 2-Methylcitrate Synthase | Propionyl-CoA + Oxaloacetate → (2S,3S)-2-Methylcitrate + CoA | Methylcitrate Cycle sigmaaldrich.com |
| Aconitase | (2R,3S)-Methylcitric acid → 2-Methyl-cis-aconitic acid | Methylated TCA Cycle researchgate.net |
| Malate Dehydrogenase | 3-Methylmalic acid + NAD⁺ ⇌ 3-Methyloxaloacetic acid + NADH + H⁺ | TCA Cycle Interaction researchgate.netnih.gov |
Integration into Central Carbon Metabolism
This compound and its related metabolites are not isolated compounds but are integrated with the core metabolic networks of the cell.
The 2-methylcitrate cycle (2-MCC) is a critical metabolic pathway in many microorganisms, including Pseudomonas aeruginosa, for the assimilation of propionate (B1217596). cam.ac.uk The cycle functions as a propionate detoxification pathway by converting propionyl-CoA into pyruvate (B1213749) and succinate (B1194679), which are central metabolites. cam.ac.uk The cycle is initiated by the formation of 2-methylcitrate. cam.ac.uksigmaaldrich.com While this compound itself is not a canonical intermediate of the 2-MCC, its formation is observed in related pathways under specific metabolic conditions. The cycle's ultimate purpose is to cleave 2-methylisocitrate using the enzyme 2-methylisocitrate lyase (PrpB) , yielding succinate and pyruvate, which can then enter the TCA cycle and gluconeogenesis, respectively. cam.ac.uk
A significant link exists between this compound and the metabolism of branched-chain amino acids (BCAAs), specifically isoleucine and valine. ecmdb.cacocukmetabolizma.com The catabolism of these essential amino acids is a primary source of propionyl-CoA. cocukmetabolizma.comnih.gov
Inborn errors of metabolism, such as isovaleric acidemia (IVA) and methylmalonic acidemia (MMA), which affect BCAA degradation pathways, lead to the accumulation of propionyl-CoA and other upstream metabolites. cocukmetabolizma.comnih.govresearchgate.net This accumulation can force metabolism through alternative routes, such as the "methylated TCA cycle." researchgate.netnih.gov In patients with IVA, increased urinary levels of 3-methylmalic acid, along with (2R,3S)- and (2R,3R)-methylcitric acid, have been detected. researchgate.netnih.gov This indicates that under pathological conditions, the precursors from BCAA catabolism are shunted into forming these unusual methylated organic acids.
The pathways involving this compound are extensively linked to the Tricarboxylic Acid (TCA) cycle at multiple points.
Precursor Supply: The methylcitrate cycle is initiated by the condensation of propionyl-CoA with oxaloacetate, a key intermediate of the TCA cycle. cam.ac.uk
Product Entry: The 2-methylcitrate cycle concludes with the production of succinate and pyruvate. cam.ac.uk Succinate is a direct intermediate of the TCA cycle, and pyruvate is readily converted to acetyl-CoA, the primary entry substrate for the cycle. This establishes a clear anaplerotic function, replenishing TCA cycle intermediates.
Enzymatic Overlap: In disorders like IVA, the TCA cycle enzyme malate dehydrogenase can act on 3-methylmalic acid. researchgate.netnih.gov This suggests a direct enzymatic crosstalk between the standard TCA cycle and the abnormal methylated cycle. This interaction can lead to the formation of 3-methyloxaloacetic acid, further integrating the abnormal metabolite into the central metabolic framework. researchgate.netnih.gov The accumulation of these methylated analogues can also competitively inhibit key TCA cycle enzymes, such as citrate (B86180) synthase and isocitrate dehydrogenase, potentially disrupting cellular energy metabolism. nih.gov
Mechanisms of this compound Degradation
The catabolism of this compound is not a component of the primary, canonical metabolic pathways in humans. Instead, its degradation is observed in the context of certain inborn errors of metabolism where unusual metabolites accumulate and are processed by existing enzymes. The primary mechanism for its breakdown involves enzymes of the tricarboxylic acid (TCA) cycle that exhibit substrate promiscuity.
Research into abnormal metabolic products in patients with isovaleric acidaemia (IVA) has provided significant insights into the degradation of this compound. researchgate.netnih.gov In these conditions, the accumulation of isovaleryl-CoA leads to the formation of alternative metabolites, including methylsuccinic acid, which serves as a precursor to a series of methylated TCA cycle intermediates. researchgate.netnih.gov
The principal enzymatic reaction responsible for the degradation of this compound is its oxidation by malate dehydrogenase. researchgate.netnih.gov In vitro studies have demonstrated that malate dehydrogenase can utilize 3-methylmalic acid as a substrate. researchgate.netnih.gov This reaction mirrors the canonical conversion of malate to oxaloacetate in the TCA cycle. The enzyme catalyzes the oxidation of the hydroxyl group on the C2 carbon of this compound, leading to the formation of a keto acid. evitachem.com The product of this reaction is 3-methyloxaloacetic acid. researchgate.netnih.gov The detection of 2-ketobutyric acid in the urine of IVA patients further supports the formation of 3-methyloxaloacetic acid in vivo. researchgate.netnih.gov
Another potential, though less characterized, degradation reaction is decarboxylation. smolecule.com Under certain conditions, dicarboxylic acids like 3-methylmalic acid can undergo the loss of a carboxyl group as carbon dioxide to yield products such as 3-methyl-2-oxobutanoic acid. smolecule.com
The table below summarizes the key enzymatic degradation step for this compound.
| Enzyme | Substrate | Product(s) | Pathway Context |
| Malate Dehydrogenase | This compound | 3-Methyloxaloacetic Acid | Abnormal Methylated TCA Cycle |
Following its formation, the primary degradation product, 3-methyloxaloacetic acid, can be further metabolized. It serves as a substrate for citrate synthase, condensing with acetyl-CoA to form (2R,3S)-methylcitric acid, which perpetuates the abnormal methylated TCA cycle. researchgate.net This subsequent step highlights how the degradation of this compound is integrated into a wider context of metabolic dysregulation in certain genetic disorders.
Enzymology and Structural Biology of 2r,3s 3 Methylmalic Acid Modifying Enzymes
Characterization of Enzymes Involved in (2R,3S)-3-Methylmalic Acid Metabolism
The primary enzymes acting on this compound are involved in its synthesis and subsequent conversion. These include citramalate (B1227619) synthase, which produces a related compound, and enzymes like 3-isopropylmalate dehydrogenase, which can act on structurally similar substrates.
Citramalate Synthase (CMS): This enzyme catalyzes the condensation of acetyl-CoA and pyruvate (B1213749) to form citramalate. uga.eduresearchgate.net While not directly producing this compound, its product, citramalate, is a closely related isomer. The reaction is a Claisen-like condensation. researchgate.net In some organisms, like the archaeon Methanococcus jannaschii, citramalate synthase is a key enzyme in an alternative isoleucine biosynthesis pathway. uga.edunih.gov The stereochemistry of the product can vary, with bacteria often forming (R)-citramalate, while yeast and apples produce (S)-citramalate. pnas.org
3-Isopropylmalate Dehydrogenase (IPMDH): This enzyme is central to leucine (B10760876) biosynthesis and catalyzes the NAD+-dependent oxidative decarboxylation of its primary substrate, (2R,3S)-3-isopropylmalate, to α-ketoisocaproate. nih.govnih.gov However, its substrate specificity can be broad, and it has been shown to catalyze the oxidative decarboxylation of other β-hydroxy acids, including (2R,3S)-3-methylmalate. nih.gov The reaction mechanism involves the oxidation of the hydroxyl group to a keto group, followed by decarboxylation. nih.gov
3-Methylmalate Dehydratase: While less characterized, this enzyme (also known as citramalate hydrolyase) is predicted to catalyze the dehydration of 3-methylmalate to form mesaconate. google.com This reaction is analogous to the conversion of 2-methylmalate to mesaconate. google.com
The efficiency of these enzymes is described by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat).
Citramalate Synthase (CMS): The kinetic parameters of CMS vary between organisms. For the enzyme from Methanococcus jannaschii, the Km for pyruvate is 0.85 mM and for acetyl-CoA is 0.14 mM, with a specific activity of 2.9 µmol/min/mg protein. uga.edu A directed evolution study of this enzyme resulted in a mutant (CimA3.7) with a three-fold improvement in kcat and Km for acetyl-CoA. nih.gov In contrast, the apple citramalate synthase, MdCMS_1, exhibits a much higher Km for pyruvate (2446 µM). pnas.org
Citrate (B86180) Synthase (CS): While not directly metabolizing 3-methylmalic acid, engineered variants of citrate synthase from E. coli have been used to modulate acetyl-CoA flux, impacting citramalate production. Wild-type E. coli citrate synthase has a kcat of 81 s-1 and a Km for acetyl-CoA of 120 µM. mdpi.com A mutant, GltA[A267T], showed a significantly lower efficiency with a kcat of 2.1 s-1 and a higher Km of 351 µM. mdpi.com Another variant, GltA[F383A], had a kcat of 2.7 s-1 and a Km for acetyl-CoA of 2000 µM. mdpi.com
Interactive Data Table: Kinetic Parameters of Citramalate and Citrate Synthases
| Enzyme | Organism/Variant | Substrate | Km (µM) | kcat (s-1) | Source |
| Citramalate Synthase | Methanococcus jannaschii | Pyruvate | 850 | - | uga.edu |
| Citramalate Synthase | Methanococcus jannaschii | Acetyl-CoA | 140 | - | uga.edu |
| Citramalate Synthase | Malus × domestica (MdCMS_1) | Pyruvate | 2446 | - | pnas.org |
| Citrate Synthase | Escherichia coli (Wild-type) | Acetyl-CoA | 120 | 81 | mdpi.com |
| Citrate Synthase | Escherichia coli (GltA[A267T]) | Acetyl-CoA | 351 | 2.1 | mdpi.com |
| Citrate Synthase | Escherichia coli (GltA[F383A]) | Acetyl-CoA | 2000 | 2.7 | mdpi.com |
Structural Analysis of Enzymes (e.g., X-ray Crystallography, Cryo-EM)
Structural studies provide invaluable insights into the catalytic mechanisms and regulation of these enzymes.
3-Isopropylmalate Dehydrogenase (IPMDH): The crystal structure of IPMDH from Thermus thermophilus has been determined, revealing a dimeric enzyme. nih.goviucr.orgoup.com Each subunit is composed of two domains. oup.com The active site is located in a cleft between these domains. oup.com The structure of T. thermophilus IPMDH in a ternary complex with NAD+ and a designed inhibitor has been solved at 2.8 Å resolution. nih.gov This structure shows the inhibitor bound in the active site, interacting with key residues such as Arg94, Asn102, Ser259, and Glu270. nih.gov These interactions are crucial for substrate binding and catalysis.
3-Isopropylmalate Dehydrogenase (IPMDH): Structural studies have revealed that IPMDH undergoes significant conformational changes during its catalytic cycle. The enzyme exists in open and closed conformations. oup.com The binding of the substrate and cofactor induces a domain closure, bringing the catalytic residues into the correct orientation for the reaction to occur. oup.com This "paperclip-like" motion of a minor groove opposite the active site is thought to regulate the open-close movement of the active-site cleft. oup.com
Allosteric Regulation and Post-Translational Modifications of Enzymes
The activity of enzymes in the this compound metabolic network is often tightly regulated to meet the cell's metabolic demands.
Citramalate Synthase (CMS) and Isopropylmalate Synthase (IPMS): These enzymes, belonging to the LeuA dimer superfamily, are often subject to allosteric feedback inhibition by the end products of their respective pathways. researchgate.netportlandpress.com For instance, IPMS is typically inhibited by leucine, and CMS can be inhibited by isoleucine. researchgate.netportlandpress.com This regulation occurs through a C-terminal regulatory domain. researchgate.net However, some isoforms, like MdCMS_1 from apples, lack this regulatory region and are therefore not sensitive to feedback inhibition by branched-chain amino acids. pnas.orgpnas.org
Methylmalonyl-CoA Mutase (MCM): While not directly acting on this compound, MCM is involved in a related metabolic pathway (propionyl-CoA catabolism) and its regulation provides a model for complex enzyme control. nih.gov Its activity is regulated by a G-protein chaperone, MeaB (or its human ortholog MMAA), which uses the energy of GTP binding and hydrolysis to control the loading of the coenzyme B12 cofactor, protect the enzyme from inactivation, and rescue it after inactivation. nih.gov This intricate regulation highlights the sophisticated control mechanisms that can be employed in metabolic pathways.
Metabolic Roles and Regulation in Diverse Biological Systems
Occurrence and Function in Microbial Metabolism
In microorganisms, (2R,3S)-3-methylmalic acid, also known as D-erythro-3-methylmalic acid, is primarily recognized as an intermediate in the leucine (B10760876) biosynthesis pathway. nih.govnih.gov This pathway is essential for protein synthesis and various cellular processes in many bacteria and fungi. ontosight.aiebi.ac.uk
The key enzymatic step involving this compound is the isomerization of 2-isopropylmalate to 3-isopropylmalate, which proceeds via the intermediate 2-isopropylmaleate. ebi.ac.uk This reaction is catalyzed by the enzyme 3-isopropylmalate dehydratase (also known as isopropylmalate isomerase), which in prokaryotes is typically a heterodimer composed of a large subunit (LeuC) and a small subunit (LeuD). ebi.ac.ukgoogle.com The subsequent step in leucine biosynthesis is the oxidative decarboxylation of (2R,3S)-3-isopropylmalate by 3-isopropylmalate dehydrogenase to yield 4-methyl-2-oxopentanoate. nih.govwikipedia.org
Interestingly, in the yeast Saccharomyces cerevisiae, (2R,3S)-3-isopropylmalate has been identified as the major endogenous substrate for the Tmt1 methyltransferase. nih.gov This suggests a potential role for this compound beyond leucine biosynthesis, possibly in a novel biosynthetic branch or a detoxification pathway. nih.gov
Furthermore, this compound and its derivatives are implicated in the biosynthesis of certain secondary metabolites in microbes, including some polyketide antibiotics. beilstein-journals.orgresearchgate.netnih.gov The availability of precursors like methylmalonyl-CoA, which is structurally related to methylmalic acid, is crucial for the production of these antibiotics. researchgate.netnih.govmdpi.com
Presence and Significance in Plant Biochemistry
In plants, this compound and its analogs are involved in both primary and specialized metabolism. Similar to microbes, it is an intermediate in the leucine biosynthesis pathway. nih.gov The enzyme isopropylmalate dehydrogenase (IPMDH), which catalyzes the conversion of 3-isopropylmalate, has been identified and characterized in several plant species, including Arabidopsis thaliana. nih.gov
Beyond its role in amino acid synthesis, derivatives of 3-methylmalic acid are crucial for the biosynthesis of aliphatic glucosinolates, a class of secondary metabolites important for plant defense. nih.gov In this pathway, a homolog of isopropylmalate isomerase and a specialized IPMDH enzyme are involved in the chain elongation of methionine-derived precursors. nih.gov This highlights the evolutionary adaptation of the leucine biosynthesis pathway for the production of specialized metabolites in plants.
Metabolomic studies in wampee fruit have identified 3-methylmalic acid as one of the dominant organic acids, contributing to its taste profile. ebi.ac.uk This suggests a broader role for this compound in fruit development and quality.
Studies in Model Organisms to Elucidate Metabolic Fluxes
Model organisms have been instrumental in understanding the metabolic fluxes related to this compound and associated pathways. Studies in Escherichia coli have utilized knockout strains to investigate the production of related compounds like citramalate (B1227619). google.comuga.edu For instance, knocking out the leuC or leuD genes, which encode the subunits of 3-isopropylmalate dehydratase, has been shown to impact the accumulation of upstream intermediates. google.comuga.edu
Metabolic flux analysis using stable isotope tracing in cultured cells and organoids has become a powerful tool to map the flow of metabolites through central carbon metabolism, including pathways connected to methylmalonic acid. uu.nlnih.gov These techniques allow for the quantitative assessment of how genetic defects, such as in the enzyme methylmalonyl-CoA mutase, lead to the accumulation of metabolites like methylmalonic acid and alter metabolic reprogramming. uu.nlnih.govplos.org Such studies are crucial for understanding the pathophysiology of metabolic disorders like methylmalonic acidemia. e-century.usnih.govnih.govnih.govmdpi.com
In the context of isovaleric acidaemia, another inborn error of metabolism, increased levels of 3-methylmalic acid have been detected in patients' urine. researchgate.netresearchgate.net In vitro enzyme assays have shown that 3-methylmalic acid can be a substrate for malate (B86768) dehydrogenase, suggesting its potential to interfere with the normal functioning of the TCA cycle. researchgate.net
Genetic and Transcriptional Regulation of Related Pathways
The biosynthesis of this compound is intrinsically linked to the genetic and transcriptional regulation of the leucine biosynthesis pathway. The genes encoding the enzymes of this pathway, such as leuA, leuB, leuC, and leuD in bacteria, are often organized in operons, allowing for coordinated expression. ebi.ac.ukgoogle.com
In E. coli, the expression of the leu operon is subject to feedback regulation by leucine. In plants, the existence of multiple isoforms of enzymes like IPMDH suggests a more complex regulatory network, potentially allowing for differential regulation of primary and specialized metabolic pathways. nih.gov
In the context of metabolic disorders, the genetic basis of conditions like methylmalonic acidemia has been extensively studied. Mutations in genes such as MUT (encoding methylmalonyl-CoA mutase), MMAA, MMAB, and MCEE are known to cause different forms of this disease. nih.govnih.govnih.govpnas.orgoup.com Understanding the genetic and transcriptional landscape of these related pathways is crucial for developing diagnostic and therapeutic strategies for these conditions. For example, research on TetR family regulators has shown their ability to influence both primary and secondary metabolism by regulating the synthesis of acyl-CoA precursors like acetyl-CoA and methylmalonyl-CoA. mdpi.com
Advanced Analytical Methodologies for 2r,3s 3 Methylmalic Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatography, coupled with mass spectrometry, stands as a cornerstone for the analysis of organic acids like (2R,3S)-3-methylmalic acid. These techniques provide the necessary selectivity and sensitivity to distinguish between structurally similar compounds and measure their concentrations in biological samples.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of non-volatile, polar compounds such as this compound directly from biological fluids. This method avoids the need for chemical derivatization, streamlining sample preparation. plos.org The analysis of related dicarboxylic acids, such as methylcitric acid (MCA) and methylmalonic acid (MMA), provides a framework for the detection of 3-methylmalic acid. For instance, LC-MS/MS methods have been developed for the simultaneous determination of MMA and MCA in dried blood spots (DBS), which is relevant as (2R,3S)-2-methylcitrate is a physiologically occurring diastereomer. plos.orgresearchgate.net
Typically, reverse-phase chromatography is employed, and detection is achieved using negative ion electrospray ionization (ESI) followed by multiple reaction monitoring (MRM) for maximum sensitivity and selectivity. cosmobio.co.jp This approach allows for the reliable determination of analytes even with simple and rapid sample preparation, such as a "dilute-and-shoot" method or protein precipitation. plos.orgrestek.com The challenge often lies in chromatographically separating isobaric compounds, such as succinic acid from methylmalonic acid, which is crucial for accurate quantification. restek.comnih.gov The development of high-throughput LC-MS/MS methods, some of which use a deconvolution algorithm to mathematically resolve signals from co-eluting isomers, further enhances the analytical capacity. nih.gov
Table 1: Typical LC-MS/MS Parameters for Dicarboxylic Acid Analysis
| Parameter | Typical Setting/Value | Reference |
|---|---|---|
| Chromatography | ||
| Column | C18 Reverse-Phase | restek.com |
| Mobile Phase | Water/Acetonitrile gradient with acid modifier (e.g., formic acid) | restek.com |
| Flow Rate | 0.3 - 0.7 mL/min | cosmobio.co.jpnih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | plos.orgcosmobio.co.jp |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | cosmobio.co.jp |
| Desolvation Gas Flow | ~800 L/h | plos.org |
Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for profiling urinary organic acids. rbmb.net For non-volatile compounds like this compound, chemical derivatization is a mandatory step to increase volatility and thermal stability. researchgate.netuva.nl A common procedure involves oximation followed by trimethylsilylation (TMS) to convert the carboxylic acid and hydroxyl groups into their respective TMS-esters and ethers.
Following derivatization, the sample is injected into the GC, where compounds are separated on a capillary column, typically with a non-polar stationary phase. uva.nl The separated compounds are then ionized, usually by electron ionization (EI), and the resulting fragmentation patterns are analyzed by the mass spectrometer. The identification of 3-methylmalic acid is confirmed by comparing its retention time and mass spectrum with that of an authentic standard. researchgate.net GC-MS has been successfully used to detect and quantify increased amounts of 3-methylmalic acid in the urine of patients with isovaleric acidaemia (IVA), alongside other abnormal methylated tricarboxylic acid (TCA) cycle metabolites. researchgate.netresearchgate.net
Table 2: Typical GC-MS Parameters for Organic Acid Profiling
| Parameter | Typical Setting/Value | Reference |
|---|---|---|
| Sample Preparation | ||
| Derivatization | Oximation followed by Trimethylsilylation (TMS) | researchgate.net |
| Gas Chromatography | ||
| Column | Fused silica (B1680970) capillary column (e.g., SE30 CB) | uva.nl |
| Injector Temperature | ~280°C | uva.nl |
| Oven Program | Temperature gradient (e.g., 60°C to 280°C) | uva.nl |
| Mass Spectrometry | ||
| Ionization Mode | Electron Ionization (EI) | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomic Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly reproducible and non-destructive analytical technique that provides comprehensive structural and quantitative information on metabolites in a single measurement. nih.govmdpi.com It is particularly well-suited for the analysis of highly polar compounds like sugars and organic acids, often without the need for derivatization or chromatographic separation. nih.gov
In metabolomic studies, ¹H-NMR is used to generate a profile of the metabolites present in a biological sample. mdpi.com Metabolites are identified based on their characteristic chemical shifts, signal multiplicities, and J-coupling constants. mdpi.com While less sensitive than MS-based methods, NMR's high reproducibility makes it valuable for large-scale studies. nih.gov NMR has been used to create metabolic profiles of various sample types, identifying numerous organic acids, including malic acid and fumaric acid, which are structurally related to 3-methylmalic acid. mdpi.comnih.gov The quantitative analysis of these metabolites can reveal shifts in metabolic pathways, such as the glyoxylate (B1226380) and dicarboxylate metabolism. mdpi.com These principles are directly applicable to the detection and quantification of this compound in complex mixtures.
Stable Isotope Tracing and Metabolic Flux Analysis (MFA)
To move beyond static measurements of metabolite concentrations, stable isotope tracing coupled with metabolic flux analysis (MFA) is employed. This powerful technique provides a dynamic view of cellular metabolism by tracking the fate of atoms from isotopically labeled substrates (e.g., ¹³C-glucose or ¹³C-glutamine) through metabolic pathways. eurisotop.comnih.gov By measuring the distribution of mass isotopomers in downstream metabolites, the rates (fluxes) of metabolic reactions can be calculated. nih.govnih.gov
This approach is essential for understanding how the production and consumption of this compound are regulated. For example, propionate (B1217596) metabolism, which involves the conversion of propionyl-CoA to succinyl-CoA via methylmalonyl-CoA, is a known pathway linked to methyl-branched acids. hmdb.cabiorxiv.org Using stable isotope tracers, researchers can quantify the flux through this pathway and its contribution to the TCA cycle. nih.gov MFA can reveal how metabolic networks are reprogrammed in response to genetic defects, such as in methylmalonic acidemia, or environmental perturbations. nih.govbiorxiv.org The analysis of labeled intermediates by MS or NMR allows for the precise mapping of carbon transitions, providing critical insights into the metabolic origins and fate of compounds like this compound. mdpi.comdoi.org
Development of High-Throughput Screening Methods for Metabolites
The discovery and optimization of microbial strains or enzymes for the production of valuable organic acids often require the screening of vast libraries of candidates. High-throughput screening (HTS) methods are therefore crucial for accelerating this process. For organic acids, HTS often relies on the development of genetically encoded biosensors. frontiersin.org
These biosensors are typically based on transcription factors (TFs) that naturally respond to a specific metabolite. frontiersin.org The TF is engineered to control the expression of a reporter gene (e.g., encoding a fluorescent protein) in response to binding the target molecule. When integrated into a host organism, this system allows for the rapid, in vivo monitoring of the intracellular concentration of the target organic acid. frontiersin.org A high fluorescence output would indicate a high-producing strain, which can be easily isolated from a large population using techniques like fluorescence-activated cell sorting (FACS). While specific biosensors for this compound are not widely reported, the principles of TF-based biosensor design could be applied to create a novel screening system for this compound, facilitating metabolic engineering and strain evolution efforts. frontiersin.org Other HTS approaches for organic acids have utilized miniaturized models and response surface methodology to efficiently screen for desired properties. nih.govmdpi.com
Academic Synthetic Approaches and Analogue Development for Research Tools
Enantioselective Synthesis of (2R,3S)-3-Methylmalic Acid for Biochemical Studies
The synthesis of enantiomerically pure this compound is crucial for studying its interactions with enzymes, such as 3-isopropylmalate dehydrogenase (IPMDH), where stereochemistry dictates substrate recognition and enzymatic mechanism. tandfonline.com
A prominent method for achieving high stereoselectivity is the use of chiral templates, which guide the reaction pathway to yield the desired isomer. This "chirality transcription" approach often employs a recyclable chiral molecule, such as a carbohydrate, to control the formation of new stereocenters. tandfonline.com
One successful strategy utilizes a D-glucose-derived template to synthesize a series of (2R,3S)-3-alkylmalic acids. tandfonline.com The process begins with the preparation of alkylallyl tertiary-carbinols, which are then converted into allyloxyacetic acids. A key step in this synthesis is the dianion tandfonline.comkpi.ua-Wittig rearrangement of these acids, which demonstrates high reactivity and stereoselectivity, affording the desired diastereomers in high yields. tandfonline.com The resulting γ,δ-unsaturated α-hydroxycarboxylic acids are subsequently transformed through oxidative cleavage into the final (2R,3S)-3-alkylmalic acid derivatives. tandfonline.com This method has been effectively used to prepare substrates for biochemical studies on enzymes like the thermostable IPMDH from Thermus thermophilus. tandfonline.com
Table 1: Key Steps in Chiral Template-Based Synthesis
| Step | Description | Purpose |
|---|---|---|
| Template Preparation | Synthesis of a chiral template, such as 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, from D-glucose. | To establish a defined stereochemical environment for the reaction. |
| Alkylation | Reaction of the template with an appropriate alkyl group to form a tertiary-carbinol. | To introduce the desired C-3 side chain of the target molecule. |
| tandfonline.comkpi.ua-Wittig Rearrangement | A stereoselective rearrangement of the derived allyloxyacetic acids. tandfonline.com | To create the two adjacent stereocenters (C-2 and C-3) with the correct (2R,3S) configuration. |
| Oxidative Cleavage | Transformation of the resulting unsaturated hydroxycarboxylic acid. tandfonline.com | To cleave the molecule from the template and form the final dicarboxylic acid structure. |
| Deprotection | Removal of protecting groups to yield the final this compound. | To obtain the target compound in its final, unprotected form. |
Asymmetric catalysis offers a powerful alternative to chiral auxiliaries for the enantioselective synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst, often a metal complex with a chiral ligand or an organocatalyst, to generate large quantities of an enantiomerically enriched product. evitachem.comsci-hub.se
Common methods applicable to the synthesis of hydroxy acids like this compound include the enantioselective reduction of a precursor keto acid. evitachem.com This involves using chiral catalysts or enzymes to control the stereochemical outcome of the reduction. While specific documented applications of asymmetric catalysis to produce this compound are specialized, the principles are well-established in organic synthesis. evitachem.comresearchgate.net For instance, asymmetric hydrogenation of carbon-carbon double bonds or carbonyl groups is a widely used industrial method for producing chiral building blocks. sci-hub.se The development of such catalytic systems is an ongoing area of research aimed at providing more efficient and scalable routes to enantiopure compounds. nih.gov
Design and Synthesis of Labeled Analogues for Mechanistic Probes
To investigate the intricate details of enzyme mechanisms and metabolic pathways, scientists often use isotopically labeled analogues of substrates. mdpi.com By replacing specific atoms (e.g., ¹H, ¹²C, ¹⁶O) with their heavier isotopes (e.g., ²H, ¹³C, ¹⁸O), researchers can track the transformation of the molecule through a reaction or pathway using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
For example, in the study of polyether biosynthesis in marine organisms, ¹³C-labeled acetate (B1210297) is used as a precursor to trace the origin of carbon atoms in complex molecules. mdpi.com A similar approach can be applied to study the biosynthesis of this compound or its role in pathways like the leucine (B10760876) biosynthesis, where it is an intermediate. tandfonline.com Labeled versions of the compound would allow for precise tracking of hydride transfer and decarboxylation steps in enzymatic reactions, providing critical insights into the enzyme's mechanism of action. tandfonline.com
Research on Polymeric Derivatives Containing this compound Units
This compound can serve as a monomer unit for the synthesis of functional polyesters. These polymers are of interest in biomaterials research due to their potential biodegradability and biocompatibility. kpi.uaresearchgate.net
The synthesis of polyesters from 3-methylmalic acid typically proceeds through the creation of a cyclic monomer, a β-lactone, which can then undergo ring-opening polymerization (ROP). kpi.uatandfonline.com For instance, a mixture of (2S,3S) and (2S,3R)-3-methylaspartic acid, produced via enzymatic conversion, can be chemically transformed into the corresponding benzyl (B1604629) 3-methylmalolactonate stereoisomers. kpi.ua
Anionic ROP of these lactones yields optically active, stereoregular polyesters. kpi.ua For example, polymerizing a mixture of (3R,4R) and (3S,4R) benzyl-3-methylmalolactonate results in a stereocopolymer. kpi.ua The benzyl protecting groups can then be removed by catalytic hydrogenolysis to yield the final functionalized poly(β-3-methylmalic acid). kpi.ua The resulting polymers are characterized using various techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, composition, and stereoregularity of the repeating units. kpi.ua
Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution (polydispersity index) of the polymer chains. kpi.ua
Table 2: Characterization of a Poly(β-3-methylmalic acid) Stereocopolymer
| Property | Description | Method | Finding |
|---|---|---|---|
| Monomer Composition | Ratio of diastereomeric repeating units in the polymer chain. | ¹H NMR Spectroscopy | A copolymer with 80 mol% benzyl (3R,4S) 3-methylmalate units and 20 mol% benzyl (3S,4S) 3-methylmalate units was synthesized. kpi.ua |
| Deprotection | Removal of benzyl ester groups to yield the functional acid polymer. | Catalytic Hydrogenolysis | Successful conversion to the hydrosoluble poly(β-3-methylmalic acid). kpi.ua |
| Hydrolytic Degradation | Stability of the polymer in an aqueous environment. | SEC measurements over time in a phosphate (B84403) buffer (pH 7). | The polyester (B1180765) showed complete degradation within six weeks at 37°C, yielding the optically active 3-methylmalic acid monomer. kpi.ua |
The polyesters derived from 3-methylmalic acid are investigated for their potential as advanced biomaterials. researchgate.net Their key features include being functional, hydrolyzable, and biocompatible. kpi.ua Research focuses on tailoring their properties, such as the hydrophilic/hydrophobic balance and degradation kinetics, by chemically modifying the side chains. researchgate.net
These materials are explored for applications in controlled release systems. The polymer matrix can be designed to degrade under specific physiological conditions (e.g., pH 7), slowly releasing encapsulated molecules over a defined period. kpi.ua The hydrolytic degradation of poly(β-3-methylmalic acid) back to its harmless, water-soluble monomer makes it an attractive candidate for temporary-use applications where the material should disappear after fulfilling its function. kpi.ua This includes use as a coating for materials to modify surface properties or in agricultural applications for the controlled release of non-therapeutic agents. researchgate.net
Bioengineering and Metabolic Engineering of 2r,3s 3 Methylmalic Acid Pathways
Genetic Engineering of Microorganisms for Pathway Elucidation
The foundation of any metabolic engineering endeavor is a thorough understanding of the biosynthetic pathway leading to the target molecule. For a non-canonical metabolite like (2R,3S)-3-methylmalic acid, the native pathway may not be known or may not exist in industrially relevant microorganisms. Therefore, genetic engineering techniques are crucial for both discovering and constructing such pathways.
Gene Knockout and Functional Genomics: A primary strategy for elucidating the function of genes within a predicted biosynthetic pathway is targeted gene knockout. nih.govnih.govrsc.org By systematically deleting candidate genes in a native or heterologous host, researchers can observe the effect on the metabolic profile. The disappearance of the target compound or the accumulation of a precursor metabolite upon gene deletion provides strong evidence for the gene's function. For instance, if a putative 3-methylmalate synthase gene is knocked out, a decrease in this compound production and a potential increase in the intracellular pools of its precursors, propionyl-CoA and pyruvate (B1213749), would be expected.
Heterologous Expression and Pathway Reconstruction: In cases where a biosynthetic pathway for this compound is identified in a non-model organism, its genes can be transferred and expressed in a well-characterized host like Escherichia coli or Saccharomyces cerevisiae. nih.govnih.govrsc.org This approach allows for the functional characterization of the pathway in a more tractable genetic background. The successful production of the target compound in the heterologous host confirms the functionality of the transferred genes and paves the way for further optimization. For example, a putative pathway involving a citramalate (B1227619) synthase-like enzyme could be reconstructed in E. coli to verify its ability to produce 3-methylmalic acid. asm.org
Table 1: Hypothetical Gene Knockout Experiments for Elucidating a Putative this compound Pathway
| Gene Target (Putative Function) | Expected Outcome on Metabolite Levels | Implication for Pathway |
| cimA-like (3-Methylmalate Synthase) | Decrease in this compound; Increase in propionyl-CoA and pyruvate. | Confirms the role of the enzyme in the condensation step. |
| leuC/D-like (Aconitase/Isomerase) | Accumulation of a 3-methylmalic acid isomer. | Suggests the involvement of an isomerization step for stereochemical control. |
| mdh-like (Dehydrogenase) | Accumulation of 3-methyl-2-oxosuccinate. | Indicates a terminal reduction step in the pathway. |
Strategies for Modulating Metabolic Fluxes Through this compound
Once a functional pathway is established, the next critical step is to optimize the flow of carbon through this pathway to maximize the production of this compound. This involves a variety of metabolic engineering strategies aimed at increasing precursor supply, redirecting carbon from competing pathways, and ensuring efficient cofactor availability.
Enhancing Precursor Supply: The biosynthesis of this compound is predicted to start from the condensation of propionyl-CoA and pyruvate. Therefore, increasing the intracellular pools of these precursors is a key strategy. tandfonline.comuwaterloo.ca This can be achieved by:
Overexpressing genes in the precursor synthesis pathways: For example, enhancing the expression of enzymes in the pathways leading to propionyl-CoA from various carbon sources. tandfonline.comresearchgate.net
Deleting competing pathways: Knocking out genes that divert propionyl-CoA and pyruvate to other metabolic fates, such as the synthesis of other organic acids or amino acids. frontiersin.org
Redirecting Carbon Flux: Metabolic flux analysis (MFA) is a powerful tool to quantify the flow of carbon through the metabolic network. ameslab.govcreative-proteomics.comnih.govresearchgate.net By using techniques like 13C-labeling, researchers can identify key metabolic nodes where carbon is diverted away from the desired product pathway. This information can then be used to guide genetic modifications, such as the downregulation or knockout of enzymes in competing pathways, to redirect carbon flux towards this compound.
Cofactor Engineering: The enzymatic reactions in a biosynthetic pathway often require specific cofactors, such as NADH or NADPH. Ensuring an adequate supply of these cofactors is crucial for optimal pathway function. Strategies for cofactor engineering include overexpressing enzymes that regenerate the required cofactor or modifying the cofactor specificity of enzymes in the pathway.
Table 2: Strategies for Modulating Metabolic Flux towards this compound Production
| Strategy | Target | Example Genetic Modification | Expected Effect |
| Precursor Enhancement | Increase Propionyl-CoA Pool | Overexpression of propionyl-CoA synthetase (prpE). biorxiv.org | Increased availability of a key building block for 3-methylmalic acid synthesis. |
| Increase Pyruvate Pool | Deletion of pyruvate dehydrogenase complex (aceEF). | Shunting of carbon flow from glycolysis towards pyruvate accumulation. | |
| Redirection of Carbon Flux | Block Competing Pathways | Knockout of lactate (B86563) dehydrogenase (ldhA). nih.gov | Prevents conversion of pyruvate to lactate, making it available for the desired pathway. |
| Downregulation of isocitrate lyase (aceA). | Reduces carbon flow into the glyoxylate (B1226380) shunt. | ||
| Cofactor Engineering | Increase NADH Availability | Overexpression of formate (B1220265) dehydrogenase (fdh). | Enhances the regeneration of NADH required by potential dehydrogenases in the pathway. |
Rational Design of Strains for Research Production of Specific Metabolites
The culmination of pathway elucidation and metabolic flux modulation is the rational design of a microbial strain optimized for the production of this compound. This involves a systems-level approach, often guided by computational models, to identify the optimal combination of genetic modifications.
In Silico Metabolic Modeling: Genome-scale metabolic models (GEMs) are powerful computational tools that can simulate the metabolic behavior of an organism. acs.org By using algorithms like Flux Balance Analysis (FBA), researchers can predict the effects of gene knockouts and overexpressions on the production of a target metabolite. This allows for the in silico design of strains with desired production characteristics before undertaking extensive laboratory work.
CRISPR-Based Genome Editing: The advent of CRISPR/Cas9 and related technologies has revolutionized the speed and precision of genome editing. nih.gov These tools allow for the efficient introduction of multiple genetic modifications, including gene knockouts, insertions, and transcriptional regulation, enabling the rapid construction of rationally designed production strains.
Fine-Tuning Gene Expression: The optimal production of a metabolite often requires a balanced expression of the pathway enzymes. Too little expression can create a bottleneck, while overexpression can lead to metabolic burden and the accumulation of toxic intermediates. Synthetic biology tools, such as promoter engineering and the use of synthetic scaffolds, can be employed to fine-tune the expression levels of each enzyme in the pathway for optimal performance.
Table 3: A Hypothetical Rationally Designed E. coli Strain for this compound Production
| Genetic Modification | Purpose | Rationale |
| ΔldhA, ΔpflB, ΔpoxB | Eliminate major byproduct formation. | Redirects pyruvate towards the desired pathway. |
| Overexpression of a heterologous citramalate synthase (cimA). asm.orgnih.govresearchgate.netnih.gov | Introduce the key biosynthetic step. | Enables the condensation of propionyl-CoA and pyruvate. |
| Overexpression of a propionyl-CoA biosynthesis pathway. uwaterloo.ca | Increase precursor supply. | Ensures a sufficient pool of the C3 building block. |
| Downregulation of citrate (B86180) synthase (gltA). researchgate.net | Reduce competition for acetyl-CoA (if it's a precursor to propionyl-CoA). | Favors flux towards the heterologous pathway. |
| Overexpression of a putative 3-methylmalate transporter. | Enhance product export. | Prevents intracellular accumulation and potential feedback inhibition. |
By systematically applying these principles of bioengineering and metabolic engineering, it is feasible to develop microbial strains capable of efficiently producing this compound from renewable resources, thereby providing a sustainable route to this valuable chemical.
Q & A
Q. What is the stereochemical significance of (2R,3S)-3-methylmalic acid in metabolic pathways?
this compound is a chiral intermediate in microbial and mammalian metabolic pathways, particularly in the tricarboxylic acid (TCA) cycle variants. Its stereochemistry is critical for substrate specificity in enzymatic reactions, such as those catalyzed by dehydrogenases or isomerases. For example, mutant isocitrate dehydrogenase (IDH) enzymes in cancer cells produce stereospecific metabolites like (2R,3S)-dihydroxybutanoic acid, which correlate with dysregulated metabolism . Methodologically, stereochemical analysis via chiral HPLC or NMR (e.g., NOESY for spatial configuration) is essential to confirm its role in pathway modulation .
Q. What analytical techniques are recommended to confirm the purity and stereochemistry of this compound?
- Chromatography : Use chiral stationary-phase HPLC to resolve enantiomers.
- Spectroscopy : - and -NMR with DEPT-135 for structural elucidation; compare chemical shifts with reference standards.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- X-ray crystallography : For absolute configuration confirmation if crystalline derivatives are obtainable .
Q. How can researchers isolate this compound from microbial cultures?
Optimal isolation involves:
- Strain selection : Engineered Yarrowia lipolytica strains overproduce stereospecific acids under nitrogen-limited conditions .
- Fermentation : Use pH-stat bioreactors to maintain optimal pH (5.5–6.0) and dissolved oxygen.
- Purification : Cation-exchange chromatography followed by crystallization or lyophilization. Validate purity via titration and LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments of this compound derivatives?
Discrepancies often arise from impure samples or misconfigured analytical parameters. To address this:
- Cross-validation : Combine NMR (e.g., - COSY for coupling constants) with X-ray crystallography.
- Computational modeling : Density Functional Theory (DFT) to predict NMR chemical shifts and compare with experimental data.
- Enzymatic assays : Test substrate specificity with purified enzymes (e.g., IDH mutants) to confirm biological activity .
Q. What experimental strategies can elucidate the role of this compound in cancer metabolism?
- Isotopic tracing : Use -labeled glucose to track incorporation into TCA cycle intermediates via LC-MS.
- Gene knockout models : CRISPR-Cas9 deletion of IDH1/2 in cell lines to assess metabolic flux changes.
- Correlation studies : Apply nonparametric Spearman analysis (as in AML studies) to link metabolite levels with disease progression markers .
Q. How can enzyme kinetics be leveraged to optimize microbial production of this compound?
- Kinetic assays : Measure and of key enzymes (e.g., aconitase, isocitrate lyase) under varying pH and substrate concentrations.
- Feedback inhibition : Test allosteric regulators (e.g., ATP, NADH) to bypass rate-limiting steps.
- Strain engineering : Overexpress NADPH-dependent dehydrogenases to enhance redox balance and yield .
Data Contradiction and Troubleshooting
Q. How should researchers address discrepancies in enzymatic activity assays involving this compound?
- Control experiments : Include negative controls (e.g., heat-inactivated enzymes) and reference standards.
- Buffer optimization : Test Tris vs. phosphate buffers, as metal ions (e.g., Mg) may affect activity.
- Statistical rigor : Use Bland-Altman plots to assess inter-lab variability in kinetic data .
Q. What are common pitfalls in correlating this compound levels with disease biomarkers?
- Sample preparation : Avoid freeze-thaw cycles that degrade acid metabolites.
- Normalization : Use creatinine or protein content to correct for sample heterogeneity.
- Multivariate analysis : Apply PCA or PLS-DA to distinguish confounding variables (e.g., diet, comorbidities) .
Methodological Tables
| Technique | Application | Key Parameters |
|---|---|---|
| Chiral HPLC | Enantiomer resolution | Cellulose-based column; 0.1% TFA in mobile phase |
| -NMR | Stereochemical confirmation | 600 MHz, DO solvent, 298 K |
| HRMS | Molecular ion validation | ESI-negative mode; resolution >30,000 |
| -isotopic tracing | Metabolic flux analysis | LC-MS/MS with MRM transitions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
